molecular formula C13H16BrN B12445703 (7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane

(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane

Katalognummer: B12445703
Molekulargewicht: 266.18 g/mol
InChI-Schlüssel: IOFSXPYIRVBNDN-WXRRBKDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7R)-2-benzyl-7-bromo-2-azabicyclo[221]heptane is a bicyclic compound featuring a bromine atom and a benzyl group attached to a nitrogen-containing azabicycloheptane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane typically involves the following steps:

    Formation of the Azabicycloheptane Core: The core structure can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.

    Bromination: The bromine atom is introduced through a halogenation reaction, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex bicyclic or polycyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve polar aprotic solvents and mild temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or amino derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Wissenschaftliche Forschungsanwendungen

(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane is unique due to its specific combination of a bromine atom and a benzyl group attached to an azabicycloheptane core. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C13H16BrN

Molekulargewicht

266.18 g/mol

IUPAC-Name

(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11?,12?,13-/m1/s1

InChI-Schlüssel

IOFSXPYIRVBNDN-WXRRBKDZSA-N

Isomerische SMILES

C1CC2[C@@H](C1CN2CC3=CC=CC=C3)Br

Kanonische SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.